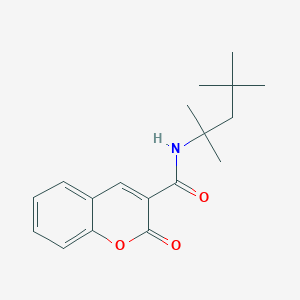

![molecular formula C10H16O4 B2886436 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1520699-87-9](/img/structure/B2886436.png)

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

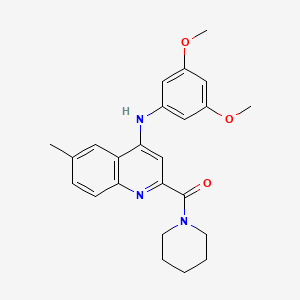

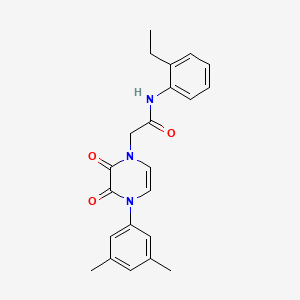

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure . It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 .

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature . These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings .Molecular Structure Analysis

The molecular formula of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is C10H16O4 . The InChI code is 1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) .Physical And Chemical Properties Analysis

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a white to pale yellow solid . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 .科学的研究の応用

Efficient Synthesis of Nitrogen-Containing Heterocycles

One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, specifically 2,4-Diazaspiro[5.5]undecane derivatives, through a [5 + 1] double Michael addition reaction. This process yields high product amounts in a short time and without the need for a catalyst, as evidenced by X-ray analysis demonstrating the importance of π–π stacking and hydrogen bonding in crystal packing (Aggarwal, Vij, & Khurana, 2014).

Crystal Structure and Thermodynamic Properties

Another research focuses on the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety. This study provides insights into the molecular structure, FT-IR spectra, electronic spectra, and thermodynamic properties, aiding in the understanding of the molecular behavior and applications of such spiro compounds (Zeng, Wang, & Zhang, 2021).

Exploration of Spirocyclic Derivatives as Antibacterial Agents

Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Although the spectrum of activity for these new derivatives is narrower than that of ciprofloxacin, they exhibit distinct activity against specific bacterial strains, highlighting their potential in antibiotic development (Lukin et al., 2022).

Synthesis from Carbohydrates

Another study presents the synthesis of chiral spiroacetals, including 1,7-dioxaspiro[5.5]undecane types, from carbohydrates. This process involves an intramolecular hydrogen abstraction reaction, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures (Martín, Salazar, & Suárez, 1995).

Novel Synthesis Routes and Applications

Further research has developed novel routes for the synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the diversity of synthetic strategies and the potential for creating complex spiro structures with applications in various research fields (Reddy et al., 2014).

Safety and Hazards

The safety information for 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

作用機序

Mode of Action

It is known that the compound is a bicyclic spiroketal, a class of compounds that are often involved in binding to biological targets and modulating their activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.

特性

IUPAC Name |

1,9-dioxaspiro[5.5]undecane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTECNWOKJOJNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)

![2-Methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2886363.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)

![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)